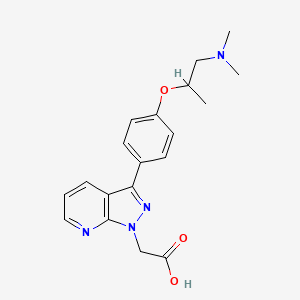![molecular formula C28H35N5O8S2 B1683503 2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid CAS No. 209187-02-0](/img/structure/B1683503.png)
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM-75466 is a small molecule drug known for its role as a factor Xa inhibitor. It has been studied for its potential use in treating thrombosis due to its anticoagulant and antithrombotic properties . YM-75466 is recognized for its ability to decrease thrombin-antithrombin complex levels in plasma without significantly prolonging coagulation time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YM-75466 involves several key steps:
Mitsunobu Coupling: N-Boc-4-piperidinol is coupled with p-nitrophenol to form a nitrophenyl ether.
Catalytic Hydrogenation: The nitrophenyl ether is hydrogenated to produce an intermediate aniline.
Oxidation: 7-Formyl-2-naphthalenecarbonitrile is prepared by oxidizing bromomethyl naphthalene using trimethylamine N-oxide or dimethylsulfoxide in the presence of silver tetrafluoroborate.
Reductive Alkylation: The intermediate aniline is alkylated with the aldehyde to form a secondary amine.
Acylation: The secondary amine is acylated with ethyl 2-(chlorosulfonyl)acetate to produce a sulfonamide.
Pinner Reaction: The sulfonamide undergoes a Pinner reaction with ethanolic hydrochloric acid, followed by treatment with ammonium acetate to form the required amidine.
Condensation: The deprotected piperidine moiety is condensed with ethyl acetimidate to yield the bis-amidine compound.
Hydrolysis: The ethyl ester group is hydrolyzed under acidic conditions to produce the target carboxylic acid.
Industrial Production Methods: The industrial production of YM-75466 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves using high-yield reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: YM-75466 primarily undergoes:
Oxidation: Involves the conversion of bromomethyl naphthalene to 7-formyl-2-naphthalenecarbonitrile.
Reduction: Catalytic hydrogenation of nitrophenyl ether to aniline.
Substitution: Acylation and Pinner reactions to form sulfonamide and amidine derivatives.
Common Reagents and Conditions:
Oxidation: Trimethylamine N-oxide, dimethylsulfoxide, silver tetrafluoroborate.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Ethyl 2-(chlorosulfonyl)acetate, ethanolic hydrochloric acid, ammonium acetate.
Major Products:
Sulfonamide: Formed during the acylation step.
Amidine: Produced through the Pinner reaction and subsequent condensation.
Scientific Research Applications
YM-75466 has been extensively studied for its applications in:
Chemistry: As a tool compound for studying factor Xa inhibition.
Biology: Investigating the role of factor Xa in coagulation pathways.
Medicine: Potential therapeutic agent for preventing and treating thrombosis.
Mechanism of Action
YM-75466 exerts its effects by specifically inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By inhibiting factor Xa, YM-75466 prevents the formation of thrombin, thereby reducing the formation of blood clots . This inhibition is achieved through binding to the active site of factor Xa, blocking its interaction with substrates.
Comparison with Similar Compounds
Warfarin: Another anticoagulant that inhibits vitamin K epoxide reductase.
Rivaroxaban: A direct factor Xa inhibitor similar to YM-75466.
Apixaban: Another direct factor Xa inhibitor used for preventing blood clots.
Comparison:
YM-75466 vs. Warfarin: YM-75466 has a rapid onset of action, a wider therapeutic range, and fewer interactions with other drugs compared to warfarin.
YM-75466 vs. Rivaroxaban and Apixaban: YM-75466 shares a similar mechanism of action with these compounds but may differ in pharmacokinetics and specific binding affinities.
YM-75466 stands out due to its unique synthetic route and specific inhibition of factor Xa without significantly affecting coagulation time, making it a promising candidate for further development as an anticoagulant .
Properties
CAS No. |
209187-02-0 |
|---|---|
Molecular Formula |
C28H35N5O8S2 |
Molecular Weight |
633.7 g/mol |
IUPAC Name |
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid |
InChI |
InChI=1S/C27H31N5O5S.CH4O3S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19;1-5(2,3)4/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34);1H3,(H,2,3,4) |
InChI Key |
YRIFGKTUAWTSFP-UHFFFAOYSA-N |
SMILES |
CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YM-75466; YM 75466; YM75466; YM-75466 Free; YM-466; YM 466; YM466; YM-60828; YM 60828; YM60828 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


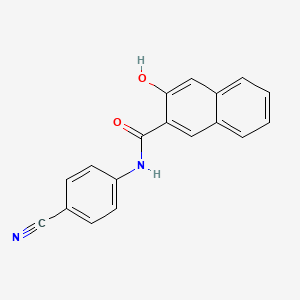
![3-Chloro-N-[(2e)-4-Methoxy-4-Oxobut-2-Enoyl]-L-Tyrosine](/img/structure/B1683422.png)
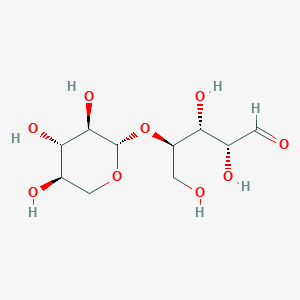
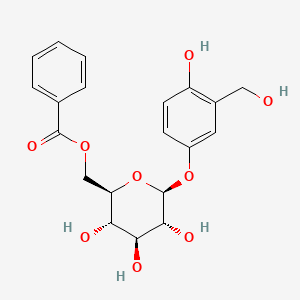
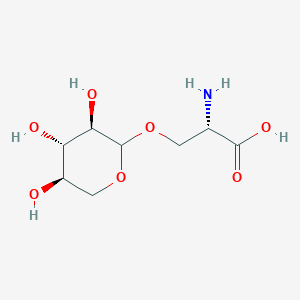
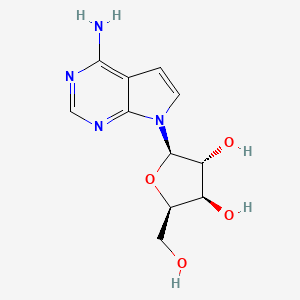

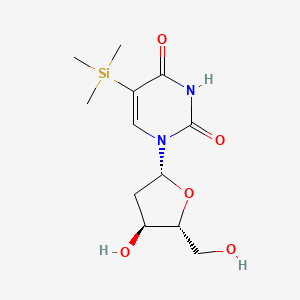
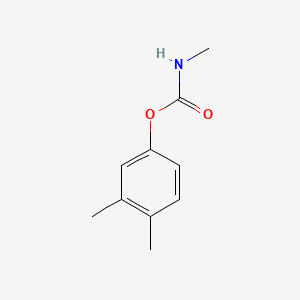
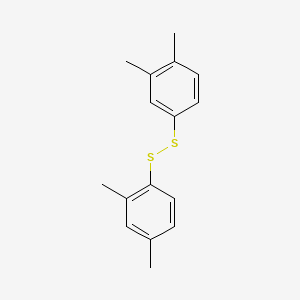
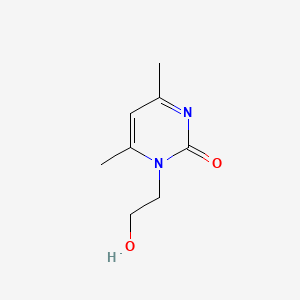
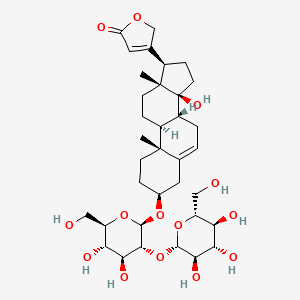
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]-5-methylhexanamide](/img/structure/B1683438.png)
